Comparative Lipophilicity: Ethyl vs. Methyl Ester and Impact on Permeability
The target compound's ethyl carbamate group confers a higher computed lipophilicity (XLogP3-AA = 3.2) compared to its direct methyl analog (CAS 946236-01-7, XLogP3-AA = 2.9) [1][2]. This increase of 0.3 log units, while seemingly small, is consistent with the broader SAR of this trypanosomacidal class, where favorable physicochemical parameters place the best CNS drug-like compounds in a specific chemical space [3]. The enhanced lipophilicity of the ethyl ester is a key procurement differentiator for researchers designing CNS-penetrant candidates, as it is projected to improve passive membrane permeability relative to the methyl ester.
Methyl analog: XLogP3-AA = 2.9
Δ = +0.3
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | Methyl analog (CAS 946236-01-7): XLogP3-AA = 2.9 |
| Quantified Difference | ΔXLogP3-AA = +0.3 |
| Conditions | Computed property, PubChem parameter XLogP3-AA (release 2025.09.15). |
Why This Matters
Procuring the precise ethyl ester, rather than a methyl ester substitute, is essential for maintaining a specific lipophilicity profile, a critical design parameter for optimizing blood-brain barrier penetration and overall ADME properties within this trypanosomacide class.
- [1] PubChem. (2026). Compound Summary for CID 16883919, Ethyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate. View Source
- [2] PubChem. (2026). Compound Summary for CID 16883792, Methyl (4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)carbamate. View Source
- [3] Russell, S., et al. (2016). Hit-to-lead optimization of a novel class of potent, broad-spectrum trypanosomacides. J Med Chem, 59(21), 9686-9720. View Source
